REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[N:4]1[C:5](=[O:32])[N:6]([N:24]=[CH:25][c:26]2[cH:27][n:28][cH:29][cH:30][cH:31]2)[CH2:7][c:8]2[cH:9][c:10]([C:14]([C:15]([F:16])([F:17])[F:18])([C:19]([F:20])([F:21])[F:22])[F:23])[cH:11][cH:12][c:13]21.[C:38].[CH3:40][N:41]([CH3:42])[CH:43]=[O:44].[Pd:39].[S:33](=[O:34])(=[O:35])([OH:36])[OH:37]>>[C:1]([CH3:2])(=[O:3])[N:4]1[C:5](=[O:32])[N:6]([NH:24][CH2:25][c:26]2[cH:27][n:28][cH:29][cH:30][cH:31]2)[CH2:7][c:8]2[cH:9][c:10]([C:14]([C:15]([F:16])([F:17])[F:18])([C:19]([F:20])([F:21])[F:22])[F:23])[cH:11][cH:12][c:13]21
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Name
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CC(=O)N1C(=O)N(N=Cc2cccnc2)Cc2cc(C(F)(C(F)(F)F)C(F)(F)F)ccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1C(=O)N(N=Cc2cccnc2)Cc2cc(C(F)(C(F)(F)F)C(F)(F)F)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)N1C(=O)N(NCc2cccnc2)Cc2cc(C(F)(C(F)(F)F)C(F)(F)F)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |